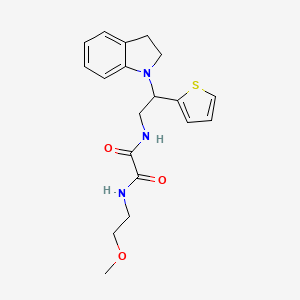

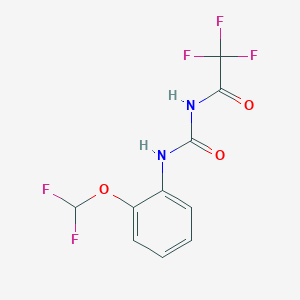

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide, also known as IT-MeOxa, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IT-MeOxa belongs to the class of N-acyl amino acid derivatives and has been found to exhibit promising results in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Receptor Agonist Properties and Synthetic Applications

- Research has highlighted the agonist activity of indolyl and thiophenyl substituted ethylamines at 5-HT1D receptors, which are of interest for their potential therapeutic applications in treating migraines and other neurological disorders. These compounds have shown varying degrees of preference for 5-HT1D alpha vs. 5-HT1D beta receptors, indicating the importance of specific substitutions for receptor affinity and intrinsic efficacy (Barf et al., 1996).

Cholinesterase Inhibition and Antioxidant Activity

- Indoline derivatives, including those with carbamate moieties, have been explored for their dual role as cholinesterase inhibitors and antioxidants. Such multifunctional drugs are promising for the treatment of Alzheimer's disease, providing a comprehensive approach to address oxidative stress and cholinergic transmission reduction (Yanovsky et al., 2012).

Synthetic Methodologies and Chemical Properties

- Novel synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, involving the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, have been developed. This method provides a new avenue for the synthesis of both anthranilic acid derivatives and oxalamides, showcasing the versatility of these compounds in organic synthesis (Mamedov et al., 2016).

Antimicrobial Applications

- Some novel indolin-1-yl-N-aryl acetamides have been synthesized and shown to possess significant antimicrobial activity. This highlights their potential as leads for developing new antibacterial and antifungal agents, demonstrating the broad applicability of these compounds beyond their receptor-targeting capabilities (Debnath & Ganguly, 2015).

Electrosynthesis and Electrochromic Properties

- The electrosynthesis of a new indole-based donor-acceptor-donor type polymer and investigation of its electrochromic properties have been explored. This research indicates the potential use of such compounds in the development of materials with novel optical and electronic properties, suitable for applications in smart windows, displays, and other electrochromic devices (Carbas et al., 2017).

Eigenschaften

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-(2-methoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-25-11-9-20-18(23)19(24)21-13-16(17-7-4-12-26-17)22-10-8-14-5-2-3-6-15(14)22/h2-7,12,16H,8-11,13H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLDVADUOWSJGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B2830927.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-chloropyrazol-1-yl)propanamide;hydrochloride](/img/structure/B2830930.png)

![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2830931.png)

![{1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride](/img/structure/B2830932.png)

![4-[6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2830936.png)

![2-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2830939.png)

![(2-Methoxyphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2830944.png)